N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of isoxazole and xanthene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Synthesis of the Xanthene Core: The xanthene core is synthesized via a Friedel-Crafts alkylation reaction, where a phenol reacts with a phthalic anhydride in the presence of a Lewis acid catalyst.
Coupling of Isoxazole and Xanthene Units: The final step involves coupling the isoxazole and xanthene units through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced isoxazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism by which N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The xanthene moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(2-chlorophenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
- N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-29-18-12-10-16(11-13-18)23-14-17(27-31-23)15-26-25(28)24-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQRIGPRELFHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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